Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-
Description
Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- (abbreviated as N-butyl-N-CBz-glycine) is a protected glycine derivative where the amino group is substituted with a butyl (C₄H₉) group and a phenylmethoxycarbonyl (CBz) protecting group. This compound is primarily utilized in peptide synthesis to block the amino terminus, preventing unwanted side reactions during coupling or elongation steps . The CBz group, also known as benzyloxycarbonyl, is a classical protecting group in organic chemistry, widely employed due to its stability under basic conditions and selective removal via hydrogenolysis or catalytic hydrogenation .
Properties
IUPAC Name |
2-[butyl(phenylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-15(10-13(16)17)14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZFKQORWVHODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556775 | |
| Record name | N-[(Benzyloxy)carbonyl]-N-butylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118988-08-2 | |
| Record name | N-[(Benzyloxy)carbonyl]-N-butylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategy
The synthesis of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- follows a sequential modification of glycine’s amino group:
-
N-Alkylation : Introduction of the butyl group onto glycine’s nitrogen.
-
Carbamate Protection : Installation of the phenylmethoxycarbonyl (Cbz) group.
These steps require precise control to avoid over-alkylation or undesired side reactions. The general reaction sequence is:
Detailed Preparation Methods
Step 1: Synthesis of N-Butylglycine
Method A: Direct Alkylation of Glycine
Glycine is reacted with butyl bromide or iodide in the presence of a base (e.g., NaOH, K₂CO₃) under reflux conditions. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.
-
Glycine : 75 g (1.0 mol)
-
Butyl bromide : 137 g (1.0 mol)
-
K₂CO₃ : 276 g (2.0 mol)
-
DMF : 500 mL
-
Conditions : 80°C, 12 h
-
Yield : ~65% (crude)
Challenges :
Step 2: Cbz Protection of N-Butylglycine
Method B: Carbamate Formation Using Benzyl Chloroformate
N-Butylglycine reacts with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) with NaHCO₃ as a base.
-
N-Butylglycine : 50 g (0.38 mol)
-
Cbz-Cl : 80 g (0.46 mol)
-
NaHCO₃ : 64 g (0.76 mol)
-
H₂O/DCM : 300 mL/300 mL
-
Conditions : 0°C → RT, 4 h
-
Yield : 82% after crystallization
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Cbz-Cl, followed by elimination of HCl.
Alternative One-Pot Approach
Method C: Simultaneous Alkylation and Protection
A patent (CN103214383A) describes a one-pot method using glycine, tert-butyl acetate, and perchloric acid for in-situ generation of N-protected intermediates.
-
Transesterification : Glycine + tert-butyl acetate → Glycine tert-butyl ester.
-
N-Alkylation : Butyl group introduced via alkyl halide.
-
Cbz Protection : Reaction with benzyl chloroformate.
Advantages :
Optimization Strategies
Solvent Selection
Temperature Control
Purification Techniques
-
Acid-Base Extraction : Removes unreacted starting materials.
-
Crystallization : Ethyl acetate/hexane mixtures yield high-purity product.
Analytical Data and Characterization
Spectral Properties
Chromatographic Purity
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2.1. Drug Development
One of the primary applications of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- is in drug development. Its structural modifications allow it to serve as a scaffold for designing inhibitors targeting specific proteins involved in cancer progression and other diseases. For instance, studies have shown that glycine derivatives can mimic natural substrates in enzyme reactions, offering potential as enzyme inhibitors or activators .
2.2. Peptide Synthesis
This compound is also utilized in peptide synthesis, where it acts as a building block for creating more complex peptides with enhanced biological activity. The incorporation of such derivatives into peptide sequences can improve their pharmacokinetic properties, making them more effective as therapeutic agents .
3.1. Supramolecular Chemistry
Glycine derivatives have been explored for their ability to form supramolecular structures through non-covalent interactions. These materials can exhibit unique properties such as self-healing capabilities and responsiveness to environmental stimuli, which are valuable in developing smart materials .
3.2. Soft Materials
Recent advancements have highlighted the role of glycine-based compounds in creating soft materials with specific mechanical properties. These materials can be tailored for applications ranging from drug delivery systems to flexible electronics .
4.1. Cancer Research
A notable study investigated the effects of glycine derivatives on STAT3 signaling pathways in cancer cells. The results indicated that specific modifications to the glycine structure could significantly inhibit cancer cell proliferation by disrupting critical signaling pathways .
| Study | Findings | Implications |
|---|---|---|
| Stat3 Inhibition | Glycine derivatives showed reduced IC50 values compared to unmodified peptides | Potential for developing new cancer therapies |
4.2. Peptide Nucleic Acids (PNA)
Another study focused on the incorporation of glycine derivatives into peptide nucleic acids, enhancing their binding affinity to complementary DNA strands. This modification resulted in improved stability and specificity, making them suitable for genetic research and therapeutic applications .
| Study | Findings | Implications |
|---|---|---|
| PNA Stability | Glycine modifications increased thermal stability of PNA/DNA duplexes | Enhanced performance in gene targeting applications |
Mechanism of Action
The mechanism of action of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- involves its role as a protecting group. The benzyloxycarbonyl group shields the amino group from reacting with other reagents, allowing selective reactions to occur at other functional groups. This selective protection is crucial in the synthesis of complex molecules, such as peptides and proteins.
Comparison with Similar Compounds
Structural and Functional Comparison
Key structural analogs of N-butyl-N-CBz-glycine include other N-protected glycine derivatives with varying substituents. Below is a comparative analysis of their properties:
Table 1: Comparison of N-Protected Glycine Derivatives
Case Studies
- Enzymatic Synthesis : N-butyl-N-CBz-glycine analogs are critical in the biocatalytic conversion of disulfide dimers to thiazepine intermediates, leveraging LAT enzymes from Sphingomonas paucimobilis .
- Drug Development: Peliglitazar, a diabetes drug, uses a methoxyphenoxy carbonyl group, highlighting the role of aryloxy carbonyl variants in enhancing metabolic stability .
Biological Activity
Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- is a synthetic compound derived from glycine, modified to enhance its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a glycine backbone with a butyl group and a phenylmethoxycarbonyl (PMOC) protecting group. This modification increases its lipophilicity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
- Cytoprotection : Glycine has been shown to protect hepatocytes from various forms of injury, including anoxia and mitochondrial inhibitors. Research indicates that glycine supplementation in preservation solutions can significantly enhance cell viability post-rewarming after cold ischemia .
- Inhibition of Viral Proteases : Similar compounds have demonstrated inhibitory effects on viral proteases, suggesting potential applications in antiviral therapies. The mechanism typically involves the formation of non-covalent or reversible-covalent interactions with the enzyme active sites .
- Modulation of Enzyme Activity : The presence of the PMOC group may enhance the compound's ability to modulate enzymatic activity, potentially leading to improved pharmacokinetic properties compared to unmodified glycine derivatives .
Case Studies
- Hepatocyte Viability : In one study, isolated rat hepatocytes treated with 3 mmol/L glycine showed significantly reduced lactate dehydrogenase leakage when exposed to mitochondrial inhibitors compared to controls. This suggests a protective mechanism that may involve stabilization of mitochondrial function during stress conditions .
- Antiviral Activity : In vitro studies have indicated that similar glycine derivatives can inhibit HIV-1 protease activity effectively, leading to a decrease in viral replication rates. These findings highlight the potential for glycine derivatives in developing antiviral agents .
Data Tables
Pharmacokinetics and Metabolism
The pharmacokinetic profile of glycine derivatives is essential for their therapeutic application. Studies indicate that modifications like the PMOC group can enhance metabolic stability and bioavailability, making them more effective in clinical settings .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via carbamate protection of the amino group. A common approach involves reacting N-butylglycine with phenylmethoxycarbonyl (Cbz) chloride in a biphasic system (e.g., water/dichloromethane) under alkaline conditions (sodium bicarbonate). The reaction requires dropwise addition of Cbz chloride to avoid excessive heat, followed by stirring for 1.5–2 hours. Purification typically involves extraction, washing with brine, and chromatography (e.g., silica gel). Yield optimization depends on pH control and stoichiometric ratios .
Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Look for the Cbz-protected amine (δ 5.0–5.2 ppm, singlet for the benzyl CH₂) and butyl group signals (δ 0.8–1.5 ppm).
- ¹³C NMR : The carbonyl carbons (Cbz group: ~155 ppm; glycine α-carbon: ~170 ppm).
Mass Spectrometry (MS) should show the molecular ion peak (e.g., [M+H]⁺) matching the molecular formula. High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) confirms purity .
Q. How does the phenylmethoxycarbonyl (Cbz) group enhance stability during peptide synthesis?
- Methodological Answer : The Cbz group protects the amine from nucleophilic side reactions during coupling. It is stable under basic conditions but removable via catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (HBr/acetic acid). This allows selective deprotection in multi-step syntheses. Stability studies show minimal degradation at room temperature in inert atmospheres .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Solubility discrepancies arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. For polar aprotic solvents (e.g., DMF, DMSO), solubility increases with temperature (tested via gravimetric analysis at 25–60°C). Document solvent history and crystallization conditions to ensure reproducibility .
Q. How can computational modeling predict the compound’s reactivity in enzyme-active sites or catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as charge distribution on the Cbz group and glycine backbone. Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., proteases). Validate predictions with kinetic assays (e.g., fluorescence quenching for binding affinity) .
Q. What are the mechanistic implications of using this compound in solid-phase peptide synthesis (SPPS) versus solution-phase methods?
- Methodological Answer : In SPPS, the Cbz group’s orthogonal stability allows sequential coupling on resin-bound peptides. In solution-phase, competing side reactions (e.g., racemization) require low temperatures (0–4°C) and coupling agents (HOBt/EDCI). Compare yields and enantiomeric excess (HPLC chiral columns) between methods. SPPS typically achieves higher purity but lower scalability .
Data Analysis and Validation
Q. How should researchers address variability in reported melting points for this compound?
- Methodological Answer : Calibrate melting point apparatus with standards (e.g., caffeine). Use slow heating rates (1–2°C/min) and sealed capillaries to prevent decomposition. Cross-validate with DSC (melting endotherm peak). Variability >5°C suggests impurities; repurify via recrystallization (ethanol/water) .
Q. What protocols ensure reproducibility in catalytic hydrogenation for Cbz group removal?
- Methodological Answer : Use 10% Pd-C (5–10% w/w substrate) in ethanol under 1 atm H₂. Monitor reaction progress via TLC (disappearance of Cbz UV spot). Filter catalyst through Celite and evaporate under reduced pressure. Test for residual Pd via ICP-MS (<10 ppm acceptable). Incomplete deprotection may require extended reaction times or higher H₂ pressure .
Applications in Drug Development
Q. What preclinical studies demonstrate the compound’s utility as a prodrug or protease inhibitor scaffold?
- Methodological Answer : In vitro assays (e.g., fluorogenic substrate cleavage) test inhibition of serine proteases (e.g., thrombin). Modify the butyl or Cbz group to enhance selectivity. For prodrugs, assess hydrolysis in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) via LC-MS. In vivo pharmacokinetics (rat models) evaluate bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
